molecular formula C21H25N3O B11447371 6-(butylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-(butylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11447371
M. Wt: 335.4 g/mol
InChI Key: CZRIJTSIKGZFEH-UHFFFAOYSA-N
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Description

6-(BUTYLAMINO)-3,3-DIMETHYL-8-PHENYL-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrano[3,4-c]pyridine core, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(BUTYLAMINO)-3,3-DIMETHYL-8-PHENYL-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a butylamine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(BUTYLAMINO)-3,3-DIMETHYL-8-PHENYL-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(BUTYLAMINO)-3,3-DIMETHYL-8-PHENYL-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(BUTYLAMINO)-3,3-DIMETHYL-8-PHENYL-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(BUTYLAMINO)-3,3-DIMETHYL-8-PHENYL-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrano[3,4-c]pyridine core is less common compared to other pyridine derivatives, making it a valuable compound for specialized research applications.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

6-(butylamino)-3,3-dimethyl-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C21H25N3O/c1-4-5-11-23-20-17(13-22)16-12-21(2,3)25-14-18(16)19(24-20)15-9-7-6-8-10-15/h6-10H,4-5,11-12,14H2,1-3H3,(H,23,24)

InChI Key

CZRIJTSIKGZFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)C3=CC=CC=C3)C#N

Origin of Product

United States

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